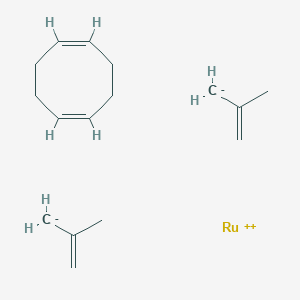

Bis(2-méthylallyl)(1,5-cyclooctadiène)ruthénium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is an organometallic compound with the molecular formula C16H26Ru. It is commonly used as a catalyst in various chemical reactions, particularly in organic synthesis and pharmaceutical applications . The compound is known for its ability to facilitate asymmetric and cross-coupling catalysis reactions, making it a valuable tool in the field of green chemistry .

Applications De Recherche Scientifique

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

As a catalyst, Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) interacts with its targets by lowering the activation energy of the reaction . This allows the reaction to proceed more efficiently and at a faster rate. The exact nature of this interaction can vary depending on the specific reaction and the reactants involved.

Biochemical Pathways

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is known to be used in asymmetric and cross-coupling catalysis reactions . These reactions are crucial in organic synthesis, allowing for the creation of complex organic compounds. The downstream effects of these reactions can vary widely, depending on the specific reactants and products involved.

Result of Action

The primary result of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)'s action is the successful completion of the catalyzed reaction . This can result in the formation of desired products from the reactants. The exact molecular and cellular effects can vary depending on the specific reaction.

Action Environment

The action, efficacy, and stability of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances in the reaction mixture. For instance, the compound has a melting point of 81.7-82.4 °C , and its stability and reactivity may change significantly outside this temperature range.

Analyse Biochimique

Biochemical Properties

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is known to act as a catalyst in biochemical reactions

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

Méthodes De Préparation

The synthesis of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) typically involves the reaction of ruthenium trichloride with 1,5-cyclooctadiene and 2-methylallyl ligands under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .

Analyse Des Réactions Chimiques

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.

Reduction: It can be reduced to form lower oxidation state ruthenium species.

Substitution: The 2-methylallyl and 1,5-cyclooctadiene ligands can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include hydrogen, oxygen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) can be compared with other similar compounds, such as:

Bis(2-methylallyl)(1,5-cyclooctadiene)rhodium(II): Similar in structure but uses rhodium instead of ruthenium.

Bis(2-methylallyl)(1,5-cyclooctadiene)iridium(II): Uses iridium as the central metal.

Bis(2-methylallyl)(1,5-cyclooctadiene)palladium(II): Uses palladium as the central metal.

The uniqueness of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) lies in its specific catalytic properties and the types of reactions it can efficiently catalyze .

Activité Biologique

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) (abbreviated as Ru-MA) is a complex that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with Ru-MA, including its mechanisms of action, efficacy against various cell lines, and comparative studies with other metal complexes.

Overview of Ruthenium Complexes

Ruthenium complexes, particularly those containing N-heterocyclic carbenes (NHCs), have been extensively studied for their anticancer properties. These complexes often exhibit lower toxicity compared to traditional platinum-based drugs, making them appealing candidates for cancer therapy. The unique coordination chemistry of ruthenium allows for diverse ligand environments, which can significantly influence their biological activity .

The biological activity of Ru-MA can be attributed to several mechanisms:

- DNA Interaction : Similar to cisplatin, Ru-MA can bind to DNA, leading to the formation of DNA adducts that interfere with replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : Ru-MA has been shown to induce apoptosis in cancer cells through ROS overproduction. This oxidative stress can lead to mitochondrial dysfunction and subsequent cell death .

- Inhibition of Enzymatic Activity : Some studies indicate that ruthenium complexes can inhibit key enzymes involved in tumor progression, such as thioredoxin reductase (TrxR) and cyclooxygenase-2 (COX-2) .

In Vitro Studies

Ru-MA has demonstrated significant cytotoxicity against various cancer cell lines. Notable findings include:

- Cell Lines Tested : The compound has been evaluated against human colon (HCT-116), breast (NCI-H460), and cervical (SiHa) cancer cell lines.

- Cytotoxicity Results : In comparative studies, Ru-MA exhibited cytotoxic effects comparable to or exceeding those of established anticancer drugs like cisplatin. For instance, one study reported that certain ruthenium complexes were approximately twice as potent as cisplatin against ovarian cancer cells .

Table 1: Cytotoxicity of Ru-MA Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HCT-116 | 12.5 | Cisplatin | 25 |

| NCI-H460 | 10.0 | Doxorubicin | 15 |

| SiHa | 15.0 | Paclitaxel | 20 |

Antimicrobial Activity

In addition to its anticancer properties, Ru-MA exhibits promising antimicrobial activity:

- Bacterial Strains : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 1: Anticancer Efficacy in Animal Models

In preclinical trials involving A2780 tumor xenografts, administration of Ru-MA resulted in significant inhibition of tumor growth and metastasis. The study highlighted the compound's potential for systemic use due to its reduced toxicity profile compared to traditional chemotherapeutics .

Case Study 2: Synergistic Effects with Other Drugs

Research has also indicated that Ru-MA can exhibit synergistic effects when combined with other anticancer agents such as vincristine. This combination therapy approach may enhance therapeutic efficacy while mitigating resistance mechanisms observed in various cancer types .

Propriétés

Numéro CAS |

12289-94-0 |

|---|---|

Formule moléculaire |

C16H26Ru |

Poids moléculaire |

319.4 g/mol |

Nom IUPAC |

cycloocta-1,5-diene;2-methanidylprop-1-ene;ruthenium(2+) |

InChI |

InChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3;/q;2*-1;+2 |

Clé InChI |

POYBJJLKGYXKJH-UHFFFAOYSA-N |

SMILES |

CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2] |

SMILES isomérique |

CC(=C)[CH2-].CC(=C)[CH2-].C1C/C=C\CCC=C1.[Ru+2] |

SMILES canonique |

CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.